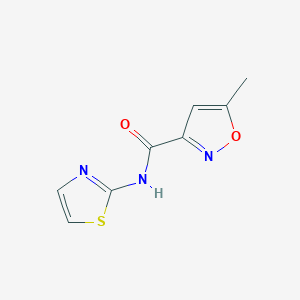
5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical substance that is used in various applications . It is also known as 5-METHYL-N-(1,3-THIAZOL-2-YL)-3-(3-[4-(TRIFLUOROMETHOXY)ANILINO]ACRYLOYL)-4-ISOXAZOLECARBOXAMIDE .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. More research is needed to fully understand the chemical reactions associated with this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and other related properties . More detailed information about its physical and chemical properties can be found in various chemical databases .科学的研究の応用
Synthesis and Characterization
A significant aspect of the research on "5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide" derivatives involves their synthesis and structural characterization. Research has developed methods for the synthesis of related compounds, such as thiazole and oxazole derivatives, with specific attention to their potential as pharmacological agents. These synthetic methodologies often involve reactions under specific conditions to yield compounds with desired properties, and their structures are confirmed through various spectroscopic techniques (Pasunooti et al., 2015; Wazalwar et al., 2019) (Pasunooti et al., 2015) (Wazalwar et al., 2019).
Biological Activities
The research into compounds related to "this compound" often targets their potential biological activities. For example, derivatives have been evaluated for their antibacterial and anticancer properties, demonstrating the broad spectrum of pharmacological activities these compounds can exhibit. The identification of specific derivatives with promising biological activities highlights the potential for these compounds in therapeutic applications (Gomha et al., 2017; Basoğlu et al., 2013) (Gomha et al., 2017) (Basoğlu et al., 2013).
Structure-Activity Relationships (SAR)
The structure-activity relationships (SAR) of "this compound" derivatives provide insights into how modifications in the chemical structure can affect biological activity. This area of research is crucial for understanding the molecular basis of the pharmacological effects observed and for guiding the design of more potent and selective agents. Studies often involve the synthesis of a series of derivatives with systematic variations in their structure, followed by biological evaluation to correlate the changes with activity outcomes (Palkar et al., 2017) (Palkar et al., 2017).
将来の方向性
The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to explore its potential applications in various fields .
特性
IUPAC Name |
5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-5-4-6(11-13-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMWKWMOTZIUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2725067.png)
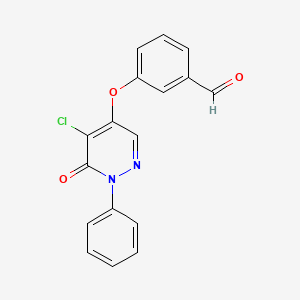
![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)
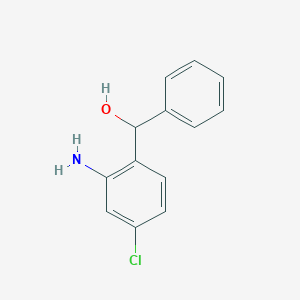
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)
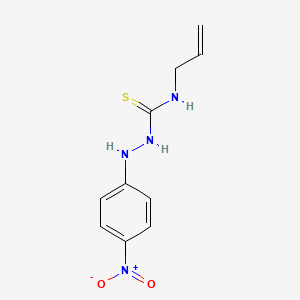
![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)

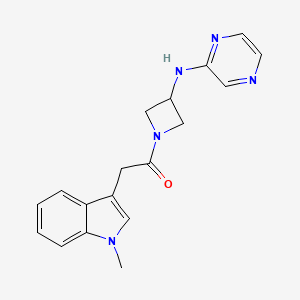
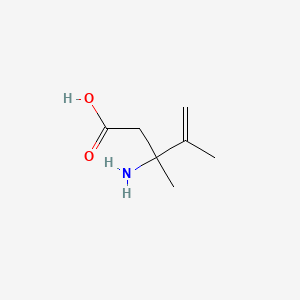

![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)
![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(4-acetylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2725090.png)